6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
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Overview
Description
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex organic molecule that features a pyrimidine ring, a pyran ring, and a benzoate ester
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives exhibit a wide spectrum of pharmacological activities
Mode of Action
The compound contains a 4,6-dimethylpyrimidin-2-yl moiety, which can be deprotonated quite easily because the conjugated base is stabilized by resonance . This moiety can act as a nucleophile, attacking aldehyde carbon . This is essentially an aldol condensation .
Biochemical Pathways
Pyrimidine derivatives are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules . They have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Formation of the Pyran Ring: The pyran ring is often formed through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.
Coupling of the Pyrimidine and Pyran Rings: The pyrimidine and pyran rings are coupled through a sulfanyl linkage, which can be achieved by reacting the pyrimidine with a thiol-containing pyran derivative.
Esterification: The final step involves the esterification of the coupled product with 3,5-dimethylbenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amide or ether derivatives
Scientific Research Applications
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: can be compared with similar compounds such as:
4,6-dimethylpyrimidin-2-yl sulfanyl derivatives: These compounds share the pyrimidine and sulfanyl groups but differ in the other functional groups attached.
4-oxo-4H-pyran derivatives: These compounds share the pyran ring but differ in the substituents attached to it.
3,5-dimethylbenzoate derivatives: These compounds share the benzoate ester but differ in the other functional groups attached.
The uniqueness of This compound lies in its combination of these three functional groups, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-12-5-13(2)7-16(6-12)20(25)27-19-10-26-17(9-18(19)24)11-28-21-22-14(3)8-15(4)23-21/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGPQBBEAPRPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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